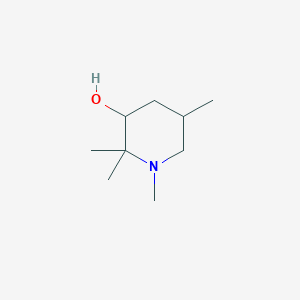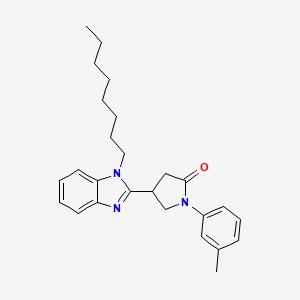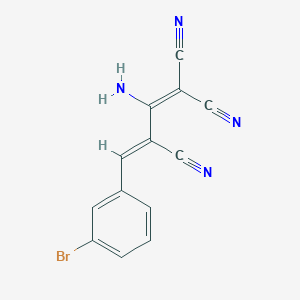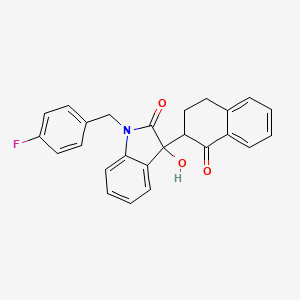
1,2,2,5-Tetramethylpiperidin-3-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
- It appears as a clear colorless to yellow liquid and has a melting point of -59°C and a boiling point of 152°C .
- The compound belongs to the class of piperidine derivatives and contains four methyl groups attached to the piperidine ring.
- Its systematic name reflects the position of the hydroxyl group (OH) on the piperidine ring.
1,2,2,5-Tetramethylpiperidin-3-ol: is a stable organic compound with the chemical formula and a molecular weight of .
Preparation Methods
Synthetic Routes: One common method involves the oxidation of 2,2,6,6-tetramethylpiperidine using an oxidizing agent such as TEMPO (2,2,6,6-tetramethylpiperidin-1-oxyl) .
Reaction Conditions: The oxidation typically occurs under mild conditions, often using or as the oxidant.
Industrial Production: While not widely produced industrially, it finds applications in research and specialized synthesis.
Chemical Reactions Analysis
Reactions: 1,2,2,5-Tetramethylpiperidin-3-ol can undergo various reactions, including , , and .
Common Reagents and Conditions:
Major Products: The specific products depend on the reaction conditions and substrates involved.
Scientific Research Applications
Chemistry: Used as a reagent in organic synthesis, especially for selective oxidation reactions.
Biology: Limited applications, but its stable radical nature makes it useful in certain studies.
Industry: Mostly used in research and specialized chemical processes.
Mechanism of Action
- The exact mechanism of action for 1,2,2,5-Tetramethylpiperidin-3-ol is context-dependent.
- In oxidation reactions, it acts as a radical initiator, facilitating the transfer of oxygen atoms.
- Further studies are needed to explore its specific molecular targets and pathways.
Comparison with Similar Compounds
Uniqueness: Its stability as a free radical sets it apart from other piperidine derivatives.
Similar Compounds: While not identical, related compounds include (mentioned earlier) and other piperidine-based radicals.
Remember that 1,2,2,5-Tetramethylpiperidin-3-ol’s applications are niche, but its role in selective oxidation reactions and its stable radical properties make it intriguing for researchers.
Properties
Molecular Formula |
C9H19NO |
|---|---|
Molecular Weight |
157.25 g/mol |
IUPAC Name |
1,2,2,5-tetramethylpiperidin-3-ol |
InChI |
InChI=1S/C9H19NO/c1-7-5-8(11)9(2,3)10(4)6-7/h7-8,11H,5-6H2,1-4H3 |
InChI Key |
INVCLHCIBAGWDL-UHFFFAOYSA-N |
Canonical SMILES |
CC1CC(C(N(C1)C)(C)C)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![Methyl 7-(4-bromophenyl)-6,8-dioxo-1,2,7-triazaspiro[4.4]non-2-ene-3-carboxylate](/img/structure/B11480443.png)
![2,4-dichloro-N-[2-(4-fluorophenyl)ethyl]-5-sulfamoylbenzamide](/img/structure/B11480446.png)
![N-[4-(methoxymethyl)-6-methylthieno[2,3-b]pyridin-3-yl]benzamide](/img/structure/B11480450.png)

![N-({5-[(4,7-dimethoxy-1,3-benzodioxol-5-yl)methyl]-4,5-dihydro-1,2-oxazol-3-yl}methyl)-1-[4-(piperidin-1-yl)phenyl]ethanamine](/img/structure/B11480462.png)
![Propanoic acid, 2-[(ethoxycarbonyl)amino]-3,3,3-trifluoro-2-[(2-fluorophenyl)amino]-, ethyl ester](/img/structure/B11480471.png)
![ethyl 1-methyl-5-[3-(4-{[(4-nitro-1H-pyrazol-1-yl)acetyl]amino}phenyl)-1,2,4-oxadiazol-5-yl]-1H-pyrazole-3-carboxylate](/img/structure/B11480472.png)
![5-[(3-methoxyphenyl)amino]-8,8-dimethyl-7,10-dihydro-8H-pyrano[3,4-c][1,2,4]triazolo[4,3-a]pyridine-6-carbonitrile](/img/structure/B11480474.png)
![Methyl 2-[(3-cyano-5,6,7,8-tetrahydroquinolin-2-yl)sulfanyl]-2-methylpropanoate](/img/structure/B11480482.png)
![8-amino-5-oxo-2-(phenylamino)-6-(pyridin-3-yl)-4,6-dihydro-5H-pyrano[2,3-d]thieno[3,2-b]pyridine-3,7-dicarbonitrile](/img/structure/B11480489.png)

![Diethyl {amino[(2-hydroxyethyl)amino]methylidene}propanedioate](/img/structure/B11480499.png)
![4-{[2,5-dimethoxy-4-(1H-tetrazol-1-yl)phenyl]sulfonyl}-3,4-dihydroquinoxalin-2(1H)-one](/img/structure/B11480514.png)

